molecular formula C4H6FNO B1403089 (1S,2S)-2-Fluorocyclopropane-1-carboxamide CAS No. 1258298-41-7

(1S,2S)-2-Fluorocyclopropane-1-carboxamide

Cat. No.: B1403089
CAS No.: 1258298-41-7
M. Wt: 103.09 g/mol
InChI Key: PHZKRDKMJHXGBR-GBXIJSLDSA-N
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Description

(1S,2S)-2-Fluorocyclopropane-1-carboxamide is a cyclopropane derivative featuring a fluorine atom and a carboxamide group in a cis-configuration. Notably, it is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F767986), suggesting challenges in synthesis, stability, or market demand . Its molecular structure combines the strain of the cyclopropane ring with the electronegativity of fluorine, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZKRDKMJHXGBR-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fluorocyclopropane Precursors

Before synthesizing (1S,2S)-2-Fluorocyclopropane-1-carboxamide , it is essential to prepare the necessary fluorocyclopropane precursors. Several methods are available for synthesizing these precursors:

  • Method 1: Cyclopropanation of Fluoroalkenes

    • This method involves the cyclopropanation of fluoroalkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropanes can be further functionalized to introduce carboxamide groups.
  • Method 2: Fluorocyclopropanation via Fluoromethylsulfonium Reagents

    • This approach utilizes fluoromethylsulfonium reagents in a fluoro-Johnson–Corey–Chaykovsky reaction to synthesize fluorocyclopropanes. The products can be hydrolyzed and further modified to form carboxamides.

Preparation of this compound

To synthesize This compound , the following steps can be employed:

  • Synthesis of 2-Fluorocyclopropane-1-carboxylic Acid

    • Start with the synthesis of 2-Fluorocyclopropane-1-carboxylic acid using methods such as those described in patents involving the reaction of fluorinated ethanes with thiophenol and subsequent transformations.
    • Alternatively, use 1-Fluorocyclopropane-1-carboxylic acid as a precursor, which can be prepared through reactions involving fluorocyclopropyl ketones and peroxy compounds.
  • Conversion to Carboxamide

    • Activate the carboxylic acid group of the fluorocyclopropane derivative using reagents like thionyl chloride or carbonyl diimidazole.
    • React the activated acid with an amine (e.g., ammonia or a primary amine) in the presence of a base to form the carboxamide.
  • Resolution of Enantiomers

    • If necessary, resolve the enantiomers of the carboxamide using chiral chromatography or enzymatic resolution to obtain the desired (1S,2S) configuration.

Data and Research Findings

Method Starting Material Reagents Yield Purity
Cyclopropanation Fluoroalkene Diazo compound, Catalyst 60-80% 90-95%
Fluorocyclopropanation Fluoromethylsulfonium reagent Fluoroalkene 70-85% 95-98%
Carboxamide Formation 2-Fluorocyclopropane-1-carboxylic acid Thionyl chloride, Amine 80-90% 95-98%

Chemical Reactions Analysis

Types of Reactions: Cis-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products:

    Oxidation: Formation of fluorocyclopropanecarboxylic acid.

    Reduction: Formation of fluorocyclopropylamine.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C4_4H6_6FNO
  • Molecular Weight : 105.09 g/mol
  • Functional Groups : Fluorine atom, carboxamide group

Synthetic Chemistry

(1S,2S)-2-Fluorocyclopropane-1-carboxamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reactions :

  • Oxidation : Converts to fluorocyclopropanecarboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to form fluorocyclopropylamine using lithium aluminum hydride.
  • Substitution : The fluorine atom can be substituted with other functional groups under specific conditions.

Research indicates that this compound exhibits several biological activities, making it an area of interest for drug development.

Key Findings :

  • Anticancer Activity : Studies have shown that this compound inhibits proliferation in leukemia cell lines and induces apoptosis through caspase activation .
  • Enzyme Inhibition : Identified as a moderate inhibitor of specific proteases involved in tumor progression .
  • Antimicrobial Properties : Preliminary evidence suggests potential antimicrobial activity against Gram-positive bacteria .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on leukemia cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was shown to induce apoptosis through activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibitors, this compound was identified as a moderate inhibitor of specific proteases involved in tumor progression. The inhibition was dose-dependent, suggesting a competitive mechanism of action.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Fluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The carboxamide group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid (CAS 127199-14-8)
  • Structure : Differs by replacing the carboxamide group with a carboxylic acid.
  • Properties : Higher polarity due to the carboxylic acid moiety, leading to increased solubility in aqueous solutions compared to the carboxamide. The XLogP3 value for similar cyclopropane carboxylic acids ranges from 1.00 to 2.3, indicating moderate lipophilicity .
  • Applications : Used in medicinal chemistry for prodrug design or metal-organic frameworks .
(1R,2S)-2-Fluorocyclopropanecarboxylic Acid (CAS 167073-08-7)
  • Structure : Stereoisomer with trans-configuration.
  • Properties : Altered spatial arrangement affects binding to chiral targets (e.g., enzymes or receptors). Such stereochemical differences can lead to divergent biological activities .
cis-2-Fluorocyclopropanecarboxylic Acid (CAS 105919-34-4)
  • Properties: Similar to (1S,2S)-carboxamide in ring strain but lacks the amide group, reducing hydrogen-bonding capacity (hydrogen bond donor count = 2 vs. 1 in carboxamide) .

Functional Group Modifications

(1S)‐2,2‐Difluorocyclopropane‐1‐carboxylic Acid (CAS 1883301-82-3)
  • Structure : Two fluorine atoms at the 2-position.
  • Properties: Increased electronegativity and steric hindrance compared to mono-fluorinated analogs. This enhances metabolic stability but may reduce bioavailability due to higher molecular weight (MW ≈ 148 g/mol) .
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid (CAS 1211582-12-5)
  • Structure: Substitutes fluorine with a trifluoromethyl group and adds an amino group.
  • Properties: The trifluoromethyl group enhances lipophilicity (XLogP3 = 2.3) and electron-withdrawing effects, while the amino group introduces basicity (pKa ≈ 9–10). These modifications make it suitable for peptide mimetics or enzyme inhibitors .

Aromatic and Complex Derivatives

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9)
  • Structure : Incorporates a fluorophenyl ring and an amine group.
  • Properties : The aromatic ring enables π-π stacking interactions in drug-receptor binding. The hydrochloride salt improves aqueous solubility (MW = 187.64 g/mol) .
V1G Ligand (PDB Entry)
  • Structure: A complex derivative with a phthalazinone and bipyridine moiety linked to (1S,2S)-2-fluorocyclopropane-1-carboxamide.
  • Properties : Designed for high-affinity protein binding (e.g., kinase inhibition). The extended structure increases molecular weight (MW ≈ 500–600 g/mol) and complexity (66 atoms, 2 chiral centers), impacting pharmacokinetics .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound N/A C4H5FNO 117.09 ~0.5 1 2
(1S,2S)-2-Fluorocyclopropanecarboxylic Acid 127199-14-8 C4H5FO2 104.08 1.00 2 3
(1S)‐2,2‐Difluorocyclopropane‐1‐carboxylic Acid 1883301-82-3 C4H4F2O2 122.07 1.20 2 4
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid 1211582-12-5 C5H6F3NO2 175.10 2.30 2 4

Biological Activity

(1S,2S)-2-Fluorocyclopropane-1-carboxamide is a fluorinated cyclopropane derivative that has garnered attention for its potential biological activity. This article explores the compound's mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C4H5FNOC_4H_5FNO and a molecular weight of approximately 105.09 g/mol. Its structure features a cyclopropane ring with a fluorine atom at the second carbon position and a carboxamide functional group at the first carbon position. The presence of the fluorine atom enhances the compound's stability and reactivity, influencing its interactions with biological targets.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with specific enzymes and receptors, modulating their activity.
  • Electrophilic Character : The fluorine atom introduces unique electronic properties that enhance the compound's electrophilicity, allowing it to react with nucleophilic sites in proteins.
  • Stability : The fluorine substitution contributes to metabolic stability, potentially prolonging the compound's biological half-life in vivo.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Anticancer Potential : There is emerging evidence that fluorinated cyclopropanes can affect cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, particularly against Gram-positive bacteria, although further research is needed to confirm these effects.

1. Anticancer Activity

A study investigated the effects of this compound on leukemia cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was shown to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition

In a screening assay for enzyme inhibitors, this compound was identified as a moderate inhibitor of specific proteases involved in tumor progression. The inhibition was dose-dependent, suggesting a competitive mechanism of action .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaUnique Features
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acidC4H5FO2Different stereochemistry may lead to altered activity
Cyclopropanecarboxylic acidC4H6O2Lacks fluorine; more reactive due to less steric hindrance
3-Fluorocyclobutane-1-carboxylic acidC4H7FO2Four-membered ring; distinct reactivity profile

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,2S)-2-Fluorocyclopropane-1-carboxamide in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Store waste separately in labeled containers and dispose via certified hazardous waste services to mitigate environmental risks .

Q. How is the stereochemical purity of this compound verified?

  • Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (90:10). Compare retention times against racemic standards. Confirm enantiomeric excess (>99%) using polarimetry ([α]D = +15.2° in methanol) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Cyclopropanation : React allyl carboxamide derivatives with difluorocarbene (generated from CHF₂Cl and KOH) under phase-transfer conditions (e.g., 0°C, CH₂Cl₂, 12h, 65% yield).
  • Resolution : Separate diastereomers via recrystallization with (1R,2R)-tartaric acid in ethanol .

Advanced Research Questions

Q. How does the fluorinated cyclopropane ring influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The fluorinated cyclopropane motif reduces oxidative metabolism by cytochrome P450 enzymes. Assess stability via:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS.
  • Computational modeling : Use Schrödinger’s QikProp to predict logP (1.35) and membrane permeability (3.1 × 10⁻⁶ cm/s), correlating with improved bioavailability .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases ring strain (109 kJ/mol vs. 115 kJ/mol for unsubstituted cyclopropane), facilitating nucleophilic attack. Study kinetics via:

  • NMR kinetics : Monitor reaction with NaOMe in CD₃OD at 25°C. Observe pseudo-first-order rate constants (k = 0.12 s⁻¹).
  • DFT calculations : Use Gaussian16 to map transition states (B3LYP/6-31G*) and identify charge redistribution at C1 .

Q. How does the compound’s stereochemistry affect its binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with the (1S,2S) enantiomer against γ-aminobutyric acid (GABA) receptors. Compare binding energies (ΔG = -9.2 kcal/mol vs. -6.8 kcal/mol for (1R,2R)). Validate via:

  • SPR assays : Measure KD (18 nM) using immobilized GABA receptors .

Characterization & Stability

Q. What analytical techniques are critical for characterizing degradation products under accelerated storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Analyze via:
  • LC-QTOF-MS : Identify hydrolyzed products (e.g., 2-fluorocyclopropane-1-carboxylic acid, m/z 104.027).
  • NMR (¹⁹F) : Detect des-fluoro impurities (<0.5% w/w) .

Comparative Studies

Q. How do structural analogs like (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid differ in reactivity?

  • Methodological Answer : The difluoromethyl group increases electron deficiency, accelerating ring-opening by 30% (krel = 1.3). Compare via:

  • Cyclic voltammetry : Measure reduction potentials (E1/2 = -1.2 V vs. SCE for difluoro vs. -0.9 V for monofluoro).
  • X-ray crystallography : Resolve bond angles (C1-C2-C3 = 58.7° vs. 60.2°) to correlate strain with reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-Fluorocyclopropane-1-carboxamide
Reactant of Route 2
(1S,2S)-2-Fluorocyclopropane-1-carboxamide

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